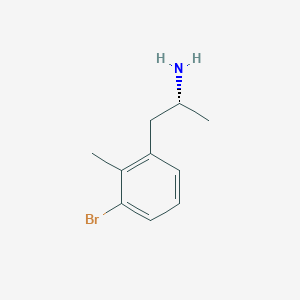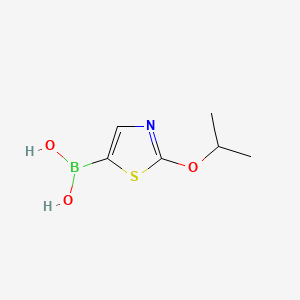
(2-Isopropoxythiazol-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Isopropoxythiazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiazole ring substituted with an isopropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxythiazol-5-yl)boronic acid typically involves the borylation of a suitable thiazole precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves the dehydration of boric acid with alcohols to form borate esters, which are then hydrolyzed to yield the boronic acid . This method is scalable and allows for the production of large quantities of the compound.
化学反应分析
Types of Reactions
(2-Isopropoxythiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Biaryl compounds and other carbon-carbon bonded products.
科学研究应用
(2-Isopropoxythiazol-5-yl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of enzyme inhibitors due to its boronic acid group, which can interact with active sites of enzymes.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action of (2-Isopropoxythiazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, forming a stable complex that inhibits enzyme activity . The molecular targets and pathways involved include proteases and other enzymes with nucleophilic active sites.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Indolylboronic acid
Comparison
(2-Isopropoxythiazol-5-yl)boronic acid is unique due to its thiazole ring and isopropoxy substitution, which can impart different electronic and steric properties compared to simpler boronic acids like phenylboronic acid or methylboronic acid . These differences can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C6H10BNO3S |
|---|---|
分子量 |
187.03 g/mol |
IUPAC 名称 |
(2-propan-2-yloxy-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C6H10BNO3S/c1-4(2)11-6-8-3-5(12-6)7(9)10/h3-4,9-10H,1-2H3 |
InChI 键 |
SPMITFRRHLLLHE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(S1)OC(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



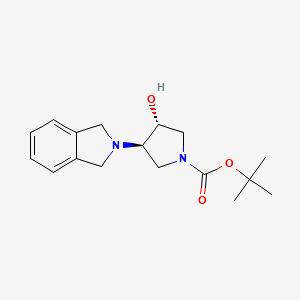
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13552285.png)
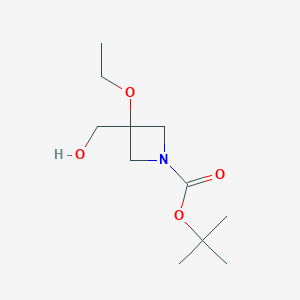

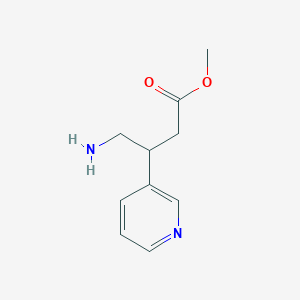
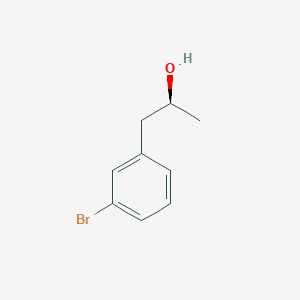
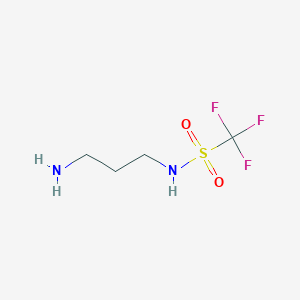

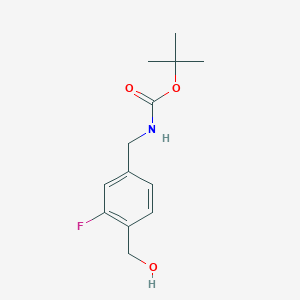
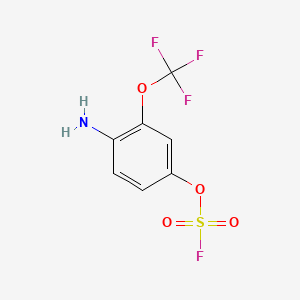
![tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13552349.png)
![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13552355.png)
